molecular formula C12H17NO2 B12572405 2-ethoxy-N-(4-ethylphenyl)acetamide

2-ethoxy-N-(4-ethylphenyl)acetamide

Cat. No.: B12572405
M. Wt: 207.27 g/mol
InChI Key: MIASZFWYYQUROK-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-ethylphenyl)acetamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of acetamide, characterized by the presence of ethoxy and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-ethylphenyl)acetamide typically involves the reaction of 4-ethylphenylamine with ethyl acetate under acidic or basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of ethyl acetate, leading to the formation of the acetamide derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(4-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)acetamide: Similar structure but lacks the ethoxy group.

    N-(4-ethoxyphenyl)acetamide: Similar structure but lacks the ethyl group.

    Acetaminophen (Paracetamol): A well-known analgesic and antipyretic with a similar acetamide core structure.

Uniqueness

2-ethoxy-N-(4-ethylphenyl)acetamide is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its solubility, reactivity, and potential biological activities compared to its analogs.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-ethoxy-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-3-10-5-7-11(8-6-10)13-12(14)9-15-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

MIASZFWYYQUROK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COCC

Origin of Product

United States

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